molecular formula C7H7ClO2S B066615 Methyl 3-chloro-4-methylthiophene-2-carboxylate CAS No. 175137-11-8

Methyl 3-chloro-4-methylthiophene-2-carboxylate

Cat. No.: B066615
CAS No.: 175137-11-8
M. Wt: 190.65 g/mol
InChI Key: BUFSIDWTJVUAER-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-methylthiophene-2-carboxylate is a chemical compound with the molecular formula C7H7ClO2S and a molecular weight of 190.65 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Methyl 3-chloro-4-methylthiophene-2-carboxylate is used in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: It is used in the study of biological pathways involving sulfur-containing compounds.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of materials with specific chemical properties

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-4-methylthiophene-2-carboxylate typically involves the chlorination of 4-methylthiophene-2-carboxylic acid followed by esterification. The reaction conditions often include the use of thionyl chloride (SOCl2) for chlorination and methanol (CH3OH) for esterification .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives .

Mechanism of Action

The mechanism of action of Methyl 3-chloro-4-methylthiophene-2-carboxylate involves its interaction with molecular targets through its thiophene ring and ester functional group. These interactions can affect various biological pathways, although specific molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chlorothiophene-2-carboxylate
  • Methyl 4-methylthiophene-2-carboxylate
  • Methyl 3-bromo-4-methylthiophene-2-carboxylate

Uniqueness

Methyl 3-chloro-4-methylthiophene-2-carboxylate is unique due to the presence of both a chlorine atom and a methyl group on the thiophene ring, which can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

methyl 3-chloro-4-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S/c1-4-3-11-6(5(4)8)7(9)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFSIDWTJVUAER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380566
Record name methyl 3-chloro-4-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-11-8
Record name methyl 3-chloro-4-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175137-11-8
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